molecular formula C18H25FN2O3 B2888462 Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2007919-75-5

Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2888462
CAS No.: 2007919-75-5
M. Wt: 336.407
InChI Key: JJKONTFXNFFKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate features an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carboxylate group and a fluoropyridyloxymethyl substituent. This bicyclic scaffold is prevalent in medicinal chemistry due to its conformational rigidity and ability to modulate biological targets. Structurally analogous compounds, such as exo-tert-butyl-3-[(6-bromo-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate (precursor to PET tracer NS12137) and tert-butyl 3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate , highlight the versatility of this core for diverse applications, including imaging and enzyme inhibition.

Properties

IUPAC Name

tert-butyl 2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(22)21-14-6-4-12(15(21)8-7-14)11-23-16-9-5-13(19)10-20-16/h5,9-10,12,14-15H,4,6-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKONTFXNFFKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2007919-75-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in inflammatory pathways. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H25FN2O3
  • Molecular Weight : 336.41 g/mol
  • Purity : 98%
  • IUPAC Name : tert-butyl (1R,2S,5R)-2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate

Research indicates that this compound functions as a selective inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous fatty acid amide with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its therapeutic effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azabicyclo structure can significantly influence the potency and selectivity of the compound against NAAA. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance inhibitory activity. Compounds with specific configurations and functional groups exhibited IC50 values in the low nanomolar range, indicating potent biological activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Selectivity
Inhibition of NAAA0.042High selectivity for FAAH
Inhibition of FAAH0.25Moderate inhibition
Inhibition of Acid Ceramidase0.30Low inhibition

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that administration of this compound in animal models resulted in a significant reduction in inflammatory markers and pain behavior, supporting its potential use as an analgesic agent .
  • Pharmacokinetic Profile : Another investigation assessed the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
  • Comparative Studies : Comparative analyses with other azabicyclo compounds showed that modifications to the tert-butyl group can lead to improved bioavailability and reduced side effects, making it a promising candidate for further development in pain management therapies .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural variations, synthetic yields, and applications of analogous compounds:

Compound Name Substituent/Modification Molecular Weight (g/mol) Yield Application/Target Reference
Target Compound : tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate Fluoropyridyloxymethyl ~368* N/A Potential imaging/therapeutic agent
NS12137 (exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) Fluoro-pyridyloxy (no tert-butyl group) ~238 N/A PET tracer for norepinephrine transporter
Precursor (exo-tert-butyl-3-[(6-bromo-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate) Bromopyridyloxy ~389 N/A Synthetic precursor for NS12137
tert-Butyl 3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (68b) p-Tolyloxy ~307 Quant. Intermediate in sulfonamide synthesis
tert-Butyl (1R,5S)-3-((squaramide)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (1b) Squaramide-functionalized 483 43% CXCR2 antagonist for cancer metastasis
tert-Butyl 3-((dihydrooxazinyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (11) Dihydropyrimido[5,4-b][1,4]oxazine derivative 481.24 45% GPR119 agonist for diabetes

*Estimated based on core structure (227.3 g/mol) + fluoropyridyloxymethyl (~141 g/mol).

Key Observations:
  • Substituent Impact :

    • Electron-Withdrawing Groups (e.g., fluoro in NS12137) enhance binding to transporters , while bulky groups (e.g., squaramide in 1b) improve receptor antagonism .
    • Synthetic Accessibility : Yields vary significantly (31%–76%), influenced by substituent reactivity. For example, p-tolyloxy derivatives achieve quantitative yields due to straightforward nucleophilic substitution , whereas complex heterocycles (e.g., dihydrooxazine in compound 11) require multi-step synthesis .
  • Biological Applications :

    • Imaging Agents : NS12137 and its brominated precursor highlight the role of halogenated pyridyl groups in PET tracer development . The target compound’s fluoropyridyl group may offer similar utility with improved pharmacokinetics.
    • Therapeutic Agents : Squaramide derivatives (e.g., 1b) demonstrate the scaffold’s adaptability for oncology, while dihydrooxazine derivatives (e.g., 11) target metabolic disorders .

Physicochemical Properties

  • Molecular Weight : The target compound (~368 g/mol) falls within the range of drug-like molecules, comparable to dihydrooxazine derivatives (e.g., 481 g/mol for compound 11) .
  • Purity : Analogous compounds (e.g., tert-butyl 3-hydroxy derivatives) achieve >97% purity via flash chromatography , suggesting the target compound can be similarly purified.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

  • The synthesis of bicyclic carbamates like this compound often involves multi-step sequences, including nucleophilic substitution, oxidation, or coupling reactions. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives are synthesized via Michael addition or solid-phase peptide synthesis methodologies to rigidify the bicyclic core .
  • Key factors :

  • Stereochemical control : Use chiral catalysts or enantiopure starting materials to manage stereocenters, as seen in the synthesis of (2S,5S)-configured bicyclic esters .
  • Functional group compatibility : Protect reactive groups (e.g., hydroxyl or amino) with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions (e.g., distinguishing exo/endo configurations in bicyclic systems) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥97% is typical for bioactive intermediates) and detect diastereomeric impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C12H21NO3 derivatives have MW ~227.3 g/mol) .

Q. What role does the 5-fluoropyridinyloxy moiety play in modulating biological activity?

  • The fluoropyridine group enhances metabolic stability and influences binding affinity in drug discovery. Fluorine’s electronegativity alters electronic properties, while the pyridine ring participates in π-π stacking or hydrogen bonding in target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between assay purity (e.g., 97%) and observed impurities in downstream reactions?

  • Case study : A compound with 97% purity (HPLC) may still contain trace aldehydes or hydroxylamines that react unpredictably. Use orthogonal methods:

  • Tandem MS/MS : Identify low-abundance impurities.
  • Ion Chromatography : Detect anionic byproducts (e.g., fluorides from deprotection) .
    • Mitigation : Optimize purification (e.g., flash chromatography with gradient elution) and validate stability under storage conditions .

Q. What strategies optimize the regioselective functionalization of the azabicyclo[3.2.1]octane core?

  • Electrophilic substitution : Direct substituents to the less sterically hindered bridgehead positions. For example, tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes selective reduction at the formyl group .
  • Protecting group tactics : Boc groups shield the amine, enabling selective modifications at the methylene or fluoropyridine positions .

Q. How can computational methods predict the bioavailability of derivatives of this compound?

  • In silico modeling :

  • ADMET prediction : Use tools like SwissADME to assess LogP (lipophilicity) and P-glycoprotein substrate potential.
  • Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
    • Validation : Correlate computational results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What experimental approaches address low yields in multi-step syntheses of fluorinated analogs?

  • Reaction optimization :

  • Temperature control : Lower temperatures reduce fluoropyridine ring decomposition.
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in SNAr reactions .
    • Scale-up considerations : Use flow chemistry to enhance mixing and heat transfer in exothermic steps .

Key Challenges and Solutions

  • Stereochemical instability : Monitor epimerization via periodic NMR during storage. Use stabilizers (e.g., antioxidants) in solution .
  • Fluorine-related toxicity : Screen for reactive metabolites (e.g., fluoroacetate) using hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.